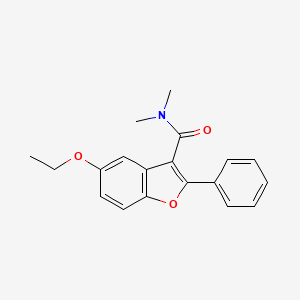
N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide, also known as SM-1, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor that targets specific proteins and enzymes in the body, making it a valuable tool for studying biological processes and developing new treatments for various diseases.
Mecanismo De Acción
The mechanism of action of N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide involves the inhibition of specific enzymes and proteins in the body, such as histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs). By inhibiting these enzymes and proteins, N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide can prevent the growth and proliferation of cancer cells, reduce inflammation, and improve cardiovascular function.
Biochemical and Physiological Effects:
N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has also been shown to reduce inflammation and improve cardiovascular function by reducing oxidative stress and improving endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide is its specificity for certain enzymes and proteins, making it a valuable tool for studying specific biological processes. However, one of the limitations of N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide is its potential toxicity, which can limit its use in certain experiments and require careful monitoring.
Direcciones Futuras
There are several future directions for N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide research, including the development of new analogs with improved specificity and efficacy, the identification of new targets for N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide inhibition, and the development of new therapeutic applications for N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide in various diseases. Additionally, further studies are needed to fully understand the potential toxic effects of N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide and to develop safer and more effective dosing strategies.
Métodos De Síntesis
The synthesis of N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide involves several steps, including the reaction of 4-chloroaniline with 2-morpholinoethanol, followed by the addition of but-2-enoyl chloride. The resulting product is then purified using various techniques, such as column chromatography and recrystallization. The synthesis method has been optimized over the years to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide has been used in a wide range of scientific research studies, including cancer research, cardiovascular disease, and neurodegenerative disorders. It has been shown to inhibit the activity of specific proteins and enzymes that are involved in these diseases, making it a valuable tool for developing new treatments and therapies.
Propiedades
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-(2-morpholin-4-ylethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-13(18-6-7-20-8-10-22-11-9-20)12-16(21)19-15-4-2-14(17)3-5-15/h2-5,12,18H,6-11H2,1H3,(H,19,21)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQIGADVXUSCLY-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)Cl)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1=CC=C(C=C1)Cl)/NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)-3-((2-morpholin-4-ylethyl)amino)but-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

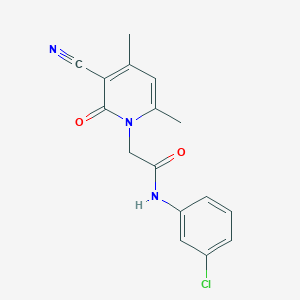
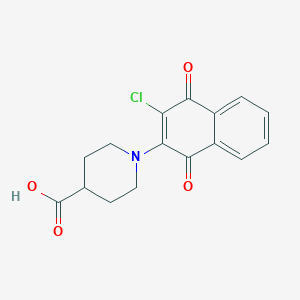
![N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]prop-2-enamide](/img/structure/B2785420.png)
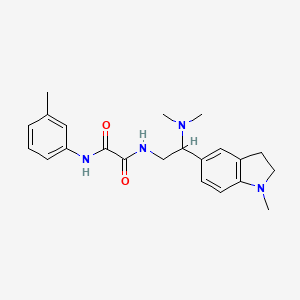
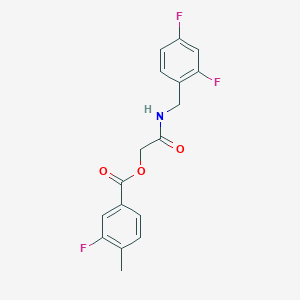
![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-octylpurine-2,6-dione](/img/structure/B2785424.png)
![7-ethyl-3-methyl-1-[2-(morpholin-4-yl)ethyl]-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2785427.png)
![(2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL)-acetic acid](/img/structure/B2785429.png)
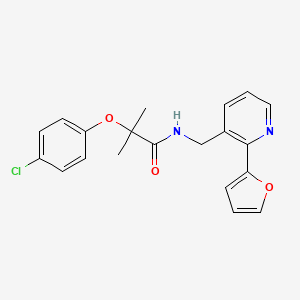
![2-[[4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2785432.png)
![3-Bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B2785435.png)
![2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine](/img/structure/B2785437.png)

